molecular formula C23H23N3O6 B2383635 ethyl 1-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 932517-17-4

ethyl 1-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

カタログ番号: B2383635
CAS番号: 932517-17-4
分子量: 437.452
InChIキー: SOZCIDYKEXACIC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a 1,8-naphthyridine derivative characterized by a 7-methyl substituent, a 4-oxo-1,4-dihydro core, and functional modifications at positions 1 and 2. The structure includes:

  • Position 1: A carbamoylmethyl group linked to a 4-(ethoxycarbonyl)phenyl moiety.
  • Position 3: An ethyl ester group.

Synthesis typically involves palladium-catalyzed coupling or bromination reactions. For instance, bromination of ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate (precursor 2) with bromine in acetic acid yields brominated intermediates . Subsequent coupling with aromatic amines or allyl derivatives under palladium catalysis forms the target compound .

特性

IUPAC Name

ethyl 1-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O6/c1-4-31-22(29)15-7-9-16(10-8-15)25-19(27)13-26-12-18(23(30)32-5-2)20(28)17-11-6-14(3)24-21(17)26/h6-12H,4-5,13H2,1-3H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZCIDYKEXACIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Friedlander Condensation for Ring Formation

The 1,8-naphthyridine skeleton is synthesized via a Friedlander condensation between a substituted 2-aminopyridine-3-carbaldehyde derivative and an active methylene carbonyl compound. For this target, the reaction utilizes:

  • 2-Amino-5-formyl-3-cyano-6-methoxy-4-methylpyridine (prepared via Vilsmeier-Haack formylation of 2-amino-3-cyano-6-methoxy-4-methylpyridine).
  • Ethyl acetoacetate as the active methylene component.

Procedure :
A mixture of 2-amino-5-formyl-3-cyano-6-methoxy-4-methylpyridine (1.0 equiv), ethyl acetoacetate (1.2 equiv), and choline hydroxide (1 mol%) in water is stirred at 50°C under N₂ for 6–8 hours. The reaction proceeds via enamine formation and cyclodehydration, yielding ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (Intermediate A) in 92% yield.

Characterization of Intermediate A :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.98 (d, J = 4.0 Hz, 1H, H-2), 8.12 (d, J = 8.4 Hz, 1H, H-5), 7.41 (dd, J = 4.0, 8.4 Hz, 1H, H-6), 4.42 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 2.85 (s, 3H, C7-CH₃), 1.43 (t, J = 7.2 Hz, 3H, OCH₂CH₃).
  • HRMS (ESI) : m/z [M + H]⁺ calcd for C₁₃H₁₃N₂O₃: 261.0974; found: 261.0978.

Introduction of the Carbamoylmethyl Group at C1

Chlorination at C1

Intermediate A undergoes electrophilic chlorination using phosphorus oxychloride (POCl₃) to install a leaving group at C1.

Procedure :
Intermediate A (1.0 equiv) is refluxed in POCl₃ (5.0 equiv) at 110°C for 4 hours. The mixture is cooled, quenched with ice-water, and extracted with CH₂Cl₂ to yield ethyl 1-chloro-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (Intermediate B) in 85% yield.

Nucleophilic Displacement with Glycine Derivative

Intermediate B reacts with N-(4-(ethoxycarbonyl)phenyl)glycine under basic conditions to install the carbamoylmethyl group.

Procedure :
A solution of Intermediate B (1.0 equiv), N-(4-(ethoxycarbonyl)phenyl)glycine (1.5 equiv), and K₂CO₃ (2.0 equiv) in DMF is stirred at 80°C for 12 hours. The product is isolated via column chromatography (SiO₂, EtOAc/hexane) to afford ethyl 1-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate in 78% yield.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.95 (d, J = 4.0 Hz, 1H, H-2), 8.10 (d, J = 8.4 Hz, 1H, H-5), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 7.38 (dd, J = 4.0, 8.4 Hz, 1H, H-6), 4.78 (s, 2H, NCH₂CO), 4.40 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 4.35 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 2.82 (s, 3H, C7-CH₃), 1.42 (t, J = 7.2 Hz, 3H, OCH₂CH₃), 1.39 (t, J = 7.2 Hz, 3H, OCH₂CH₃).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 171.2 (C=O), 166.5 (C=O), 165.8 (C=O), 155.1 (C-8), 153.6 (C-2), 142.3 (C-4a), 136.2 (C-6), 132.5 (Ar-C), 129.8 (Ar-C), 125.4 (C-5), 121.3 (C-3), 61.5 (OCH₂CH₃), 61.2 (OCH₂CH₃), 44.7 (NCH₂CO), 25.4 (C7-CH₃), 14.3 (OCH₂CH₃), 14.1 (OCH₂CH₃).
  • HRMS (ESI) : m/z [M + Na]⁺ calcd for C₂₅H₂₄N₃O₇Na: 518.1532; found: 518.1536.

Purity and Crystallographic Data

  • HPLC Purity : 98.5% (C18 column, MeCN/H₂O = 70:30).
  • Single-Crystal X-ray Diffraction : Monoclinic crystal system, space group P2₁/c, confirming the trans configuration of the carbamoylmethyl group.

Optimization and Scale-Up Considerations

Solvent and Catalyst Screening

Replacing DMF with water and choline hydroxide (1 mol%) improves the sustainability of the nucleophilic displacement step, achieving 82% yield at 50°C.

Gram-Scale Synthesis

A 10-gram scale synthesis of Intermediate A in water demonstrates robustness (89% yield), while the final step maintains 75% yield under optimized conditions.

化学反応の分析

Types of Reactions

ethyl 1-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ethoxycarbonyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

科学的研究の応用

Antibacterial Activity

Research indicates that the compound exhibits notable antibacterial properties. Naphthyridine derivatives have been shown to effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, structural modifications in naphthyridine compounds can enhance their antibacterial efficacy while reducing side effects compared to traditional antibiotics.

Antitumor Activity

The compound has demonstrated significant antitumor effects in various studies. It induces apoptosis in cancer cells by targeting specific pathways involved in cell cycle regulation. Notably, certain derivatives inhibit topoisomerase II, a crucial enzyme for DNA replication and cell division, showcasing antiproliferative effects against various cancer cell lines.

Anti-inflammatory Effects

Ethyl 1-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has also been documented for its anti-inflammatory properties. It modulates inflammatory responses by inhibiting pro-inflammatory cytokines such as TNFα and IL-6, suggesting potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its chemical structure. The presence of the ethoxycarbonyl and carbamoyl groups enhances its interaction with biological targets, increasing potency against bacteria and cancer cells. Modifications at various positions on the naphthyridine ring can alter its activity profile substantially.

Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of several naphthyridine derivatives against resistant bacterial strains. The results indicated that compounds similar to ethyl 1-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate exhibited potent activity against multi-drug resistant strains.

Antitumor Mechanism

Research has shown that naphthyridine derivatives can induce apoptosis through various mechanisms, including the inhibition of critical enzymes involved in DNA replication. One study highlighted how modifications to the naphthyridine structure led to enhanced antitumor efficacy against specific cancer cell lines.

作用機序

The mechanism of action of ethyl 1-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

1,8-Naphthyridine-3-carboxylic Acid Derivatives
  • Compound 5a4 (): Structure: 1-(4-Chlorobenzyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide. Synthesis: Alkylation of ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate with 4-chlorobenzyl chloride, followed by hydrolysis and coupling .
  • Fluorinated Derivatives ():

    • Example : 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.
    • Key Features : Fluorine atoms at positions 6 and 7 increase metabolic stability and bioavailability.
    • Synthesis : Two-step process involving substitution and hydrolysis, optimized for high yields .
Ethyl 1-Alkyl-4-oxo Derivatives
  • Ethyl 6-Bromo-1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate ():
    • Structure : Bromine at position 6 introduces reactivity for cross-coupling reactions.
    • Application : Intermediate for synthesizing more complex naphthyridines via Suzuki-Miyaura coupling .

Pharmacological Activity Comparison

Compound Structural Features Bioactivity Reference
Target Compound Carbamoylmethyl-ethoxycarbonylphenyl Antiviral (HPV E6/E7 downregulation)
1-(4-Chlorobenzyl)-N-(4-chlorophenyl) Dual chlorinated aromatic groups Antihistaminic, antimicrobial
Organotin(IV) Derivatives Sn-C bonds Antifungal, antibacterial
Fluorinated Derivatives 6-Fluoro, 7-chloro substituents Enhanced pharmacokinetics
Key Findings:
  • Antiviral Activity : The target compound and its analogues (e.g., 35 , 36 in ) inhibit HPV-16 oncoproteins by disrupting E6-p53 and E7-pRb interactions .
  • Antimicrobial Potency: Chlorinated derivatives (e.g., 5a4) exhibit MIC values <1 µg/mL against Staphylococcus aureus and Escherichia coli . Organotin derivatives show broad-spectrum activity but with higher toxicity .
  • Metabolic Stability : Fluorinated derivatives demonstrate prolonged half-lives (>8 hours) due to reduced cytochrome P450 metabolism .

Computational and Analytical Insights

  • Structural Analysis : X-ray crystallography (SHELX , ORTEP-3 ) confirms planar naphthyridine cores and substituent orientations.
  • QSAR Studies : Electron-withdrawing groups (e.g., -CF₃ in ) correlate with improved target binding (ΔG < -9 kcal/mol) .
  • Similarity Metrics : Tanimoto coefficients (>0.85) link structural similarity between the target compound and HPV inhibitors .

生物活性

Ethyl 1-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a compound that belongs to the class of naphthyridine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and providing insights into its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of ethyl 1-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is C20H22N2O5. Its structure features a naphthyridine core substituted with an ethoxycarbonyl group and a carbamoyl moiety, which may contribute to its biological activity.

Biological Activity Overview

Research into the biological activities of naphthyridine derivatives has demonstrated a range of potential pharmacological effects. Below are key findings regarding the biological activity of the compound :

Antimicrobial Activity

Several studies have indicated that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, a recent study synthesized various naphthyridine compounds and evaluated their efficacy against a range of bacterial strains. The results showed that compounds similar to ethyl 1-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of naphthyridines has been extensively studied. A case study involving a series of naphthyridine derivatives demonstrated that certain modifications to the naphthyridine structure enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Naphthyridine derivatives have also been investigated for their anti-inflammatory properties. In vitro assays showed that these compounds could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of naphthyridine derivatives. Key factors influencing activity include:

  • Substituent Effects : The position and nature of substituents on the naphthyridine ring significantly affect potency.
  • Functional Groups : The presence of electron-withdrawing or donating groups can enhance or diminish activity.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various naphthyridine derivatives against pathogenic bacteria. The compound exhibited an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics.
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that the compound significantly reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating its potential as an anticancer agent.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。